4-メチルイソキサゾール

概要

説明

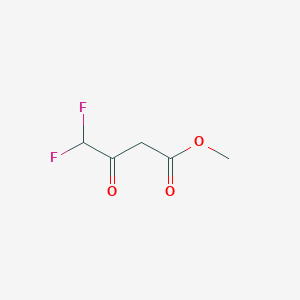

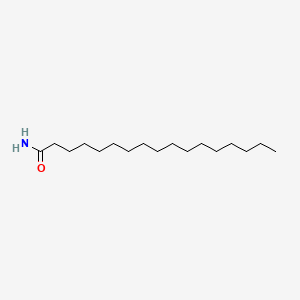

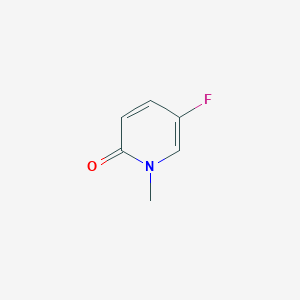

4-Methylisoxazole is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methylisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

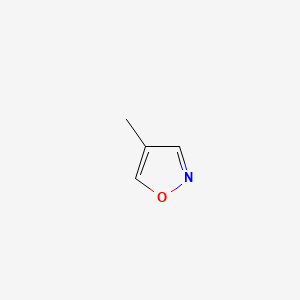

イソキサゾールは、4-メチルイソキサゾールを含む、市販されている多くの医薬品によく見られる五員環複素環部分である . 創薬研究では、重要な部分として広く使用されている .

抗がん活性

4-メチルイソキサゾールを含む官能化イソキサゾール骨格は、抗がん性など、さまざまな生物活性を示す . これらは、がん治療の可能性について研究されている。

HDAC阻害剤

イソキサゾール化合物は、潜在的なHDAC阻害剤としても研究されている . HDAC阻害剤は、ヒストン脱アセチル化酵素の機能を阻害する化合物のクラスであり、しばしばがん治療に使用される。

抗酸化活性

イソキサゾール化合物は、抗酸化活性を示している . 抗酸化物質は、不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防いだり、遅らせたりできる物質である。フリーラジカルは、環境やその他の圧力に対する反応として、体が生成する。

抗菌活性

4-メチルイソキサゾールを含むイソキサゾール化合物は、抗菌活性を示している . これにより、新しい抗菌薬の開発における潜在的な候補となる。

抗菌活性

イソキサゾール化合物は、抗菌性に加えて、抗菌活性も示す . これらは、さまざまな感染症に対抗する新しい抗菌剤の開発に使用できる。

関節リウマチおよび炎症性疾患の治療

一部のイソキサゾール化合物は、関節リウマチおよび炎症性疾患の治療のために合成および試験されている . これにより、4-メチルイソキサゾールは、同様の用途に使用できる可能性があることを示唆している。

環境に優しい合成戦略

イソキサゾールはさまざまな用途において重要であるため、新しい環境に優しい合成戦略を開発する必要性がある . これには、環境への影響を軽減できる可能性のある、4-メチルイソキサゾールの合成が含まれる。

Safety and Hazards

It is essential to handle 4-Methylisoxazole with care, avoiding skin contact, inhalation, and ingestion. Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

Research on 4-Methylisoxazole continues to explore its applications in drug discovery, potential biological activities, and alternative synthetic strategies. Investigating its pharmacological properties and toxicity profiles will guide future design and development .

作用機序

Target of Action

It binds to biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives can be synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . .

生化学分析

Biochemical Properties

The biochemical properties of 4-Methylisoxazole are not fully understood. Isoxazole, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that isoxazole derivatives play a role in the antidepressant effects of certain drugs, possibly through interactions with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) .

Cellular Effects

Isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isoxazole derivatives have been suggested to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Isoxazole derivatives have been synthesized through various methods, suggesting potential stability and degradation patterns .

Metabolic Pathways

Isoxazole derivatives have been found to be involved in various metabolic pathways .

Subcellular Localization

The subcellular localization of a compound can significantly affect its activity or function

特性

IUPAC Name |

4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFNFITHSPBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478611 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6454-84-8 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key spectroscopic data for 4-Methylisoxazole?

A1: 4-Methylisoxazole is a heterocyclic organic compound. While a precise molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C4H5NO. Spectroscopically, studies have characterized its microwave spectrum, including its 14N nuclear quadrupole coupling constants and electric dipole moment components. []

Q2: How does the structure of isoxazole derivatives, particularly those with substitutions at the 4-position like 4-Methylisoxazole, relate to their biological activity?

A2: Research indicates that modifications to the isoxazole ring, especially at the 4-position, significantly influence biological activity. For instance, introducing specific substituents like aminoalkyl groups at the 5-position of 4-Methylisoxazole can yield compounds with inhibitory effects on KSP (Kinesin Spindle Protein). The nature of the substituent (alkyl chain length, presence of additional functional groups) further modulates this activity. [] Additionally, the presence of a 4-methyl group in isoxazole derivatives plays a crucial role in the synthesis of pantherine, an active compound found in Amanita muscaria (fly agaric mushroom). []

Q3: Are there established synthetic routes for preparing 4-Methylisoxazole derivatives?

A3: Yes, several synthetic strategies exist. One approach involves using 3-bromo-5-methylisoxazole as a starting material, eventually leading to the desired 4-methylisoxazole derivative. [] Another method focuses on the regioselective synthesis of 3,5-diaryl-4-methylisoxazoles, highlighting the importance of regioselectivity in obtaining specific substitution patterns on the isoxazole ring. []

Q4: Has the degradation of 4-Methylisoxazole derivatives been investigated under various conditions?

A4: Yes, research has explored the degradation kinetics of specific 4-methylisoxazole derivatives, such as 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4 -naphthoquinone-4- imine. This study, conducted at 70°C across a pH range of 1.75 to 12.85, revealed different degradation products and pathways depending on the pH. Importantly, the study found maximum stability for this derivative in neutral pH conditions. []

Q5: Are there any reported applications of 4-Methylisoxazole derivatives in the development of pharmaceutical agents?

A5: Yes, research suggests potential pharmaceutical applications. For example, certain 4-methylisoxazole derivatives, particularly those incorporating a di-n-propylamino group at the 2-position of a tetrahydronaphthalene ring system, have shown promise as potential treatments for irritable bowel syndrome (IBS). This highlights the potential of 4-methylisoxazole as a scaffold in medicinal chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)